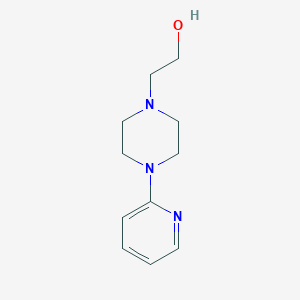
4-(2-Pyridinyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinyl)-1-piperazineethanol is a chemical compound that features a piperazine ring substituted with a pyridine moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)-1-piperazineethanol typically involves the reaction of 2-chloropyridine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetaldehyde and 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid.
Reduction: The major product is 2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol.
Substitution: Various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-(2-Pyridinyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-ol: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.
2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol: This compound features a reduced pyridine ring, forming a piperidine moiety.
Uniqueness
4-(2-Pyridinyl)-1-piperazineethanol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
40004-68-0 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c15-10-9-13-5-7-14(8-6-13)11-3-1-2-4-12-11/h1-4,15H,5-10H2 |
InChI Key |
JADLXZSDPDFNLC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=CC=N2 |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














